Sodium 2-methylprop-2-ene-1-sulfonate
Overview
Description
Synthesis Analysis
The synthesis of sodium 2-methylprop-2-ene-1-sulfonate involves chemical reactions that yield this compound as a product. For instance, sodium methylallyl sulfonate, a closely related compound, is synthesized using sodium pyrosulfite and 3-chloro-2-methylpropene as raw materials. The process explores factors such as reaction temperature, reactant molar ratio, and reaction time, with optimized conditions leading to a yield of over 85% (D. Peng, 2011).
Molecular Structure Analysis
The molecular structure of sodium 2-methylprop-2-ene-1-sulfonate and its analogs is characterized by the presence of the sulfonate group, which significantly influences their chemical behavior and properties. Studies often focus on the functionalization of polymers with sulfonate groups to enhance their properties, indicating the importance of the molecular structure in determining the compound's applicability (Feng Wang, Tianlu Chen, Jiping Xu, 1998).
Chemical Reactions and Properties
Sodium 2-methylprop-2-ene-1-sulfonate undergoes various chemical reactions, including copolymerization and sulfonylation, which are central to its application in creating functional materials. For example, the copolymerization of acrylamide with sodium 2-acrylamido-2-methylpropane sulfonate involves the use of nano silica as a cross-linking agent, leading to copolymers with improved viscosity properties and degradation resistance, suitable for applications like enhanced oil recovery (H. Xin et al., 2015).
Physical Properties Analysis
The physical properties of sodium 2-methylprop-2-ene-1-sulfonate derivatives, such as thermal stability and solubility, are crucial for their application in various fields. The introduction of sulfonate groups into polymers, for example, has been shown to increase their hydrophilicity and thermal stability, making them suitable for use in high-temperature environments (Ueda Mitsuru et al., 1993).
Chemical Properties Analysis
The chemical properties of sodium 2-methylprop-2-ene-1-sulfonate, including its reactivity and compatibility with other compounds, are central to its utility in chemical synthesis and material science. Its ability to participate in sulfonylation reactions, for instance, allows for the synthesis of diverse aryl sulfones, which are valuable in pharmaceuticals and materials science (Weihao Rao, Bing‐Feng Shi, 2015).
Scientific Research Applications
Palladium-Catalyzed Desulfinylative C–C Allylation
This study used 2-Methylprop-2-ene- and other sulfonyl chlorides in palladium-catalyzed C–C coupling with Grignard reagents and sodium salts. The process involved desulfinylative allylic arylations and alkylations, highlighting the compound's utility in organic synthesis (Volla, Dubbaka, & Vogel, 2009).
Technologic Improvement in Production
Another application involves Sodium 2,3-Dimercaptopropane-1-sulfonate (Na-DMPS), used as an antidote for heavy metal salt poisoning and common pesticides. This research focused on improving the yield of lead salt through experimental parameter adjustments (Zhang Chen-dong, 2008).
Functional Modification of Poly(vinyl alcohol)
Sodium 2-acrylamide-2-methylpropane sulfonate (SAMPS) was used for producing modified poly(vinyl alcohol) containing the sodium sulfonate group, indicating its role in the development of hydrophilic polymers (Moritani & Yamauchi, 1998).
Highly Conducting Water-Soluble Polythiophene Derivatives
This study synthesized water-soluble sodium poly(2-(3-thienyloxy)ethanesulfonate), showing its potential in producing stable, highly conducting materials useful in electronic applications (Chayer, Faid, & Leclerc, 1997).
Mercury and Arsenic Mobilization in Humans
Sodium 2,3-dimercapto-1-propane sulfonate (DMPS) was used to treat metal intoxication, showing effectiveness in increasing the excretion of mercury and arsenic from the body (Aposhian, 1998).
Copolymers for Enhanced Oil Recovery
The use of sodium-2-acrylamido-2-methylpropane sulfonate (NaAMPS) in copolymers with acrylamide was studied for enhanced oil recovery. These copolymers showed hydrophilic and polyelectrolyte behavior, useful in oil recovery applications (McCormick, Chen, & Hutchinson, 1982).
Synthesis of Sodium Androst-5-ene-17-one-3β-methylene Sulfonate
This study reported on the synthesis of a stable analog of the neurosteroid dehydroepiandrosterone sulfate, illustrating the compound's potential in neurological research (Chu & Li, 1997).
Future Directions
Sodium 2-methylprop-2-ene-1-sulfonate has potential applications in various fields. It can be used as a monomer of high efficiency polycarboxylic acids concrete water reducing agents . It is also used for soil improvement, polymerized with sodium acrylate, styrene-acrylic emulsion, polyvinyl alcohol, etc. to increase the fertility retention of red soil .
properties
IUPAC Name |
sodium;2-methylprop-2-ene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S.Na/c1-4(2)3-8(5,6)7;/h1,3H2,2H3,(H,5,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHIIIPPJJXYRY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044840 | |
Record name | Sodium 2-methylprop-2-ene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 2-Propene-1-sulfonic acid, 2-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Sodium 2-methylprop-2-ene-1-sulfonate | |
CAS RN |
1561-92-8 | |
Record name | Methallyl sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propene-1-sulfonic acid, 2-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 2-methylprop-2-ene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-methylprop-2-ene-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHALLYL SULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARA0T9ZU4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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